molecular formula C11H21NO4 B14698378 n-Butyryl-D(+)-carnitin [German] CAS No. 25518-46-1

n-Butyryl-D(+)-carnitin [German]

Cat. No.: B14698378
CAS No.: 25518-46-1
M. Wt: 231.29 g/mol
InChI Key: QWYFHHGCZUCMBN-VIFPVBQESA-N
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Description

n-Butyryl-D(+)-carnitin: is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is known for its role in facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of a butyryl group to the carnitine molecule enhances its lipophilicity, potentially altering its biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Butyryl-D(+)-carnitin typically involves the esterification of D(+)-carnitin with butyric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of n-Butyryl-D(+)-carnitin may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: n-Butyryl-D(+)-carnitin can undergo various chemical reactions, including:

    Oxidation: The butyryl group can be oxidized to form butyric acid.

    Reduction: The carnitine moiety can be reduced to form carnitinol.

    Substitution: The ester linkage can be hydrolyzed to release butyric acid and D(+)-carnitin.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Acidic or basic hydrolysis can be employed, with hydrochloric acid or sodium hydroxide as catalysts.

Major Products:

    Oxidation: Butyric acid and oxidized carnitine derivatives.

    Reduction: Carnitinol and reduced butyryl derivatives.

    Substitution: Butyric acid and D(+)-carnitin.

Scientific Research Applications

Chemistry: n-Butyryl-D(+)-carnitin is used as a reagent in organic synthesis, particularly in the preparation of lipophilic carnitine derivatives.

Biology: In biological research, this compound is studied for its role in fatty acid metabolism and its potential effects on cellular energy production.

Medicine: n-Butyryl-D(+)-carnitin has potential therapeutic applications in the treatment of metabolic disorders, such as fatty acid oxidation defects and certain types of muscular dystrophy.

Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods aimed at enhancing energy metabolism and physical performance.

Mechanism of Action

n-Butyryl-D(+)-carnitin exerts its effects by facilitating the transport of fatty acids into the mitochondria. The butyryl group enhances the lipophilicity of the molecule, potentially increasing its affinity for mitochondrial membranes. Once inside the mitochondria, the fatty acids are oxidized to produce energy, which is crucial for various cellular processes. The molecular targets include carnitine acyltransferases, which are enzymes involved in the transport and oxidation of fatty acids.

Comparison with Similar Compounds

    Acetyl-L-carnitine: Known for its role in brain metabolism and cognitive function.

    Propionyl-L-carnitine: Used in the treatment of peripheral arterial disease and heart conditions.

    L-carnitine: The parent compound, widely used in dietary supplements for its role in energy metabolism.

Uniqueness: n-Butyryl-D(+)-carnitin is unique due to its enhanced lipophilicity, which may improve its bioavailability and efficacy in transporting fatty acids into the mitochondria. This property distinguishes it from other carnitine derivatives and makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

25518-46-1

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

QWYFHHGCZUCMBN-VIFPVBQESA-N

Isomeric SMILES

CCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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